3,4-Diethyl-3,4-diphenylhexane

Overview

Description

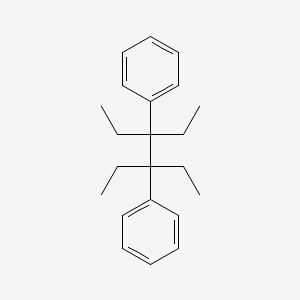

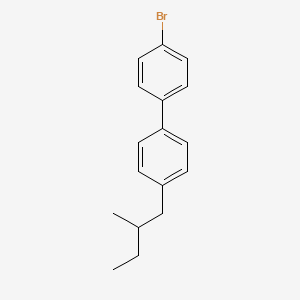

3,4-Diethyl-3,4-diphenylhexane is a chemical compound with the molecular formula C22H30 . Its molecular weight is 294.482 . The structure of this compound has been decided .

Molecular Structure Analysis

The molecular structure of 3,4-Diethyl-3,4-diphenylhexane is represented by the SMILES notation: CCC(CC)(c1ccccc1)C(CC)(CC)c1ccccc1 . This indicates that the compound contains two phenyl groups attached to a hexane chain, which is further substituted with ethyl groups at the 3rd and 4th positions .Physical And Chemical Properties Analysis

3,4-Diethyl-3,4-diphenylhexane has a melting point of 42-44 °C and a predicted boiling point of 370.4±12.0 °C . The predicted density of this compound is 0.929±0.06 g/cm3 .Scientific Research Applications

Intramolecular and Intermolecular Reactivity of Localized Singlet Diradicals

This study discusses the photodenitrogenation of diethoxy-substituted diazene, leading to the formation of a diradical intermediate. The diradical's lifetime was observed across different solvents, with implications for understanding the stability and reactivity of singlet diradicals in organic synthesis (Abe et al., 2000).

Photodissociation of 4-Diphenyl(trimethylsilyl)methyl-N,N-dimethylaniline

Investigates the photodissociation of a specific compound leading to the formation of a radical, offering insights into the mechanisms that could be relevant for understanding the photostability and photoreactivity of similar compounds (Tasis et al., 2000).

Highly Active Nickel Catalyst for Polymerization of α-Olefins

Describes the synthesis and characterization of a nickel complex used as a catalyst for the polymerization of ethylene and propylene. The study might provide a framework for the development of new catalysts based on similar structures (Liu et al., 2005).

Hydrovinylation Reactions of Olefins

Presents new protocols for the codimerization of ethylene and vinylarenes, which could offer a pathway to synthesize compounds with structures akin to 3,4-Diethyl-3,4-diphenylhexane (RajanBabu et al., 2003).

Intramolecular Hydroamination with Rhodium(I) and Iridium(I) Complexes

Examines the catalytic efficiency of Rh(I) and Ir(I) complexes in hydroamination reactions, potentially relevant for synthesizing nitrogen-containing analogs of 3,4-Diethyl-3,4-diphenylhexane (Field et al., 2005).

Carbon-rich Acetylenic Scaffolding

Focuses on the construction of carbon-rich scaffolds using tetraethynylethene derivatives, relevant for materials science applications and the synthesis of complex organic frameworks similar to 3,4-Diethyl-3,4-diphenylhexane (Diederich, 2001).

Safety and Hazards

When handling 3,4-Diethyl-3,4-diphenylhexane, it’s important to avoid dust formation, breathing in mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . In case of contact, flush skin with plenty of water and get medical aid if irritation develops and persists .

properties

IUPAC Name |

(3,4-diethyl-4-phenylhexan-3-yl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30/c1-5-21(6-2,19-15-11-9-12-16-19)22(7-3,8-4)20-17-13-10-14-18-20/h9-18H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYJRTMLRHSXSLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C1=CC=CC=C1)C(CC)(CC)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90516347 | |

| Record name | 1,1'-(3,4-Diethylhexane-3,4-diyl)dibenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90516347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Diethyl-3,4-diphenylhexane | |

CAS RN |

62678-48-2 | |

| Record name | 1,1'-(3,4-Diethylhexane-3,4-diyl)dibenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90516347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

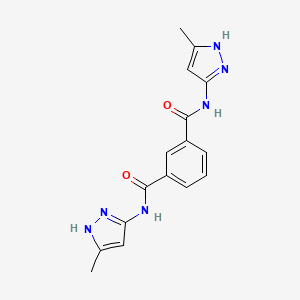

![5H-Pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, 9,10-difluoro-2,3,6,7-tetrahydro-3-methyl-7-oxo-](/img/structure/B1601428.png)